molecular formula C8H6F3NO B13596629 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one

2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one

Cat. No.: B13596629
M. Wt: 189.13 g/mol
InChI Key: ULVHICKTYCRHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of an amino group and a trifluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one typically involves the reaction of 2,4,6-trifluorobenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of a reductive amination process, where the aldehyde is first converted to an imine intermediate, which is then reduced to the desired amine product using a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amino group may participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,4,6-trifluorophenyl)ethanol
  • 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-one
  • 2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-amine

Uniqueness

2-Amino-1-(2,4,6-trifluorophenyl)ethan-1-one is unique due to the specific positioning of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2-amino-1-(2,4,6-trifluorophenyl)ethanone

InChI

InChI=1S/C8H6F3NO/c9-4-1-5(10)8(6(11)2-4)7(13)3-12/h1-2H,3,12H2

InChI Key

ULVHICKTYCRHJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CN)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.